3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide, commonly known as APSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Crystal Structure Analysis
The study by G. Artheswari, V. Maheshwaran, & N. Gautham (2019) explored the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative. This research highlights the importance of crystallography in understanding the molecular and electronic structure of benzamide derivatives, which can be crucial for their application in material science and drug design.
Antibacterial Activity
A. Mobinikhaledi, N. Forughifar, S. Shariatzadeh, & M. Fallah (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and tested their antibacterial activity. This study underscores the potential of pyridyl benzamide derivatives in developing new antibacterial agents, reflecting a significant application in pharmaceutical research.
Synthesis and Chemical Reactions
Research by I. Danilyuk, R. I. Vas’kevich, A. I. Vas’kevich, & M. Vovk (2016) on electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, including 4-aryl-N-(thiophen-3-yl)but-3-enamides, demonstrates the versatility of N-(pyridin-3-yl)benzamide derivatives in synthetic organic chemistry. This work provides insights into novel synthetic routes that can be applied to a broad range of chemical synthesis and modification.
Material Science and Luminescence
A. Srivastava, A. Singh, N. Kumari, R. Yadav, A. Gulino, A. Speghini, R. Nagarajan, & L. Mishra (2017) investigated pyridyl substituted benzamides with aggregation-enhanced emission and stimuli-responsive properties. Their research contributes to the development of novel materials for optoelectronic applications, demonstrating the potential use of benzamide derivatives in creating advanced luminescent materials.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-16-8-6-10-19-14-16)15-7-5-9-17(13-15)25(23,24)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUBFJRZWBYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.